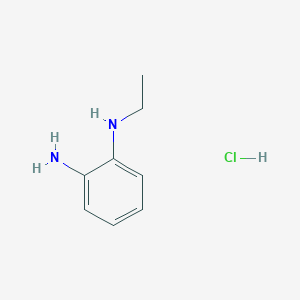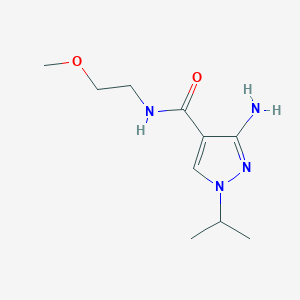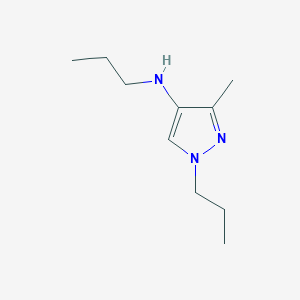![molecular formula C10H19ClN2S B11733652 [2-(Dimethylamino)ethyl][(3-methylthiophen-2-YL)methyl]amine hydrochloride](/img/structure/B11733652.png)
[2-(Dimethylamino)ethyl][(3-methylthiophen-2-YL)methyl]amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Dimethylamino)ethyl][(3-methylthiophen-2-YL)methyl]amine hydrochloride: is a chemical compound that features a dimethylaminoethyl group and a methylthiophenylmethyl group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Dimethylamino)ethyl][(3-methylthiophen-2-YL)methyl]amine hydrochloride typically involves the reaction of 2-(dimethylamino)ethylamine with 3-methylthiophen-2-ylmethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the dimethylaminoethyl group.
Substitution: The compound can participate in substitution reactions, especially at the methyl group attached to the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the dimethylaminoethyl group.
Substitution: Halogenated derivatives of the thiophene ring.
科学研究应用
Chemistry
The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology
In biological research, the compound can be used as a reagent for modifying biomolecules or as a probe for studying biochemical pathways.
Medicine
Industry
In industrial applications, the compound can be used as an intermediate in the synthesis of various chemicals and materials.
作用机制
The mechanism by which [2-(Dimethylamino)ethyl][(3-methylthiophen-2-YL)methyl]amine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylaminoethyl group can interact with nucleophilic sites, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.
相似化合物的比较
Similar Compounds
- [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine hydrochloride
- [2-(Dimethylamino)ethyl][(4-methylphenyl)methyl]amine hydrochloride
- [2-(Dimethylamino)ethyl][(2-thienyl)methyl]amine hydrochloride
Uniqueness
The presence of the methylthiophenylmethyl group in [2-(Dimethylamino)ethyl][(3-methylthiophen-2-YL)methyl]amine hydrochloride imparts unique electronic and steric properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity and interactions with molecular targets, leading to different biological and chemical behaviors.
属性
分子式 |
C10H19ClN2S |
|---|---|
分子量 |
234.79 g/mol |
IUPAC 名称 |
N',N'-dimethyl-N-[(3-methylthiophen-2-yl)methyl]ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C10H18N2S.ClH/c1-9-4-7-13-10(9)8-11-5-6-12(2)3;/h4,7,11H,5-6,8H2,1-3H3;1H |
InChI 键 |
SKFZWYGTOLRKTG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=C1)CNCCN(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11733572.png)
![1-ethyl-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11733574.png)


![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11733603.png)

![1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11733619.png)
![1-(difluoromethyl)-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11733624.png)

![(1S,4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate](/img/structure/B11733626.png)
![(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B11733636.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733637.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11733643.png)
